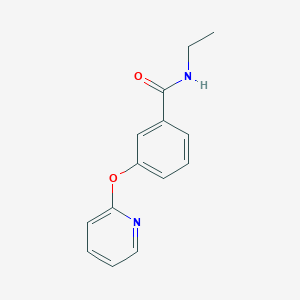

N-ethyl-3-(pyridin-2-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the yield, melting point, and NMR spectrum of a similar compound were reported .Applications De Recherche Scientifique

Antiproliferative Activity

N-ethyl-3-(pyridin-2-yloxy)benzamide derivatives demonstrate potential antiproliferative activity. In a study, such derivatives were synthesized and tested against human lung carcinoma cells, showing promising results in activating intrinsic apoptotic pathways and death pathways through the activation of p53 pathways (Raffa et al., 2019).

Antibacterial Activity

Research has explored the antibacterial potential of N-(3-Hydroxy-2-pyridyl)benzamides, synthesized under weak basic conditions. They have been tested against various bacteria including Escherichia coli and Staphylococcus aureus, showing active benzamide derivatives effective against these bacteria (Mobinikhaledi et al., 2006).

Neuroleptic Activity

Benzamides, including N-ethyl-3-(pyridin-2-yloxy)benzamide, have been studied for their potential neuroleptic activities. Compounds have been synthesized and evaluated for their inhibitory effects on behavior in rat models, showing correlation between structure and neuroleptic activity (Iwanami et al., 1981).

Crystal Structure Analysis

Studies have also focused on the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives. These analyses are crucial in understanding the molecular geometry and interactions within these compounds (Artheswari et al., 2019).

Selective Inhibition of Human Aldosterone Synthase

N-(Pyridin-3-yl)benzamides have been synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2), an enzyme linked to hypertension and other diseases. These compounds have shown high selectivity and potential for therapeutic use (Zimmer et al., 2011).

Histone Deacetylase Inhibition for Cancer Treatment

N-ethyl-3-(pyridin-2-yloxy)benzamide derivatives have been developed as histone deacetylase inhibitors, showing promise in cancer treatment. These inhibitors have shown significant antitumor activity and potential as anticancer drugs (Zhou et al., 2008).

Synthesis Processes and Improvements

Research has been dedicated to improving the synthesis processes of N-ethyl-3-(pyridin-2-yloxy)benzamide derivatives, aiming for higher yields and more efficient production methods (Bobeldijk et al., 1990), (Dian, 2010).

Imaging and Diagnostic Applications

Some studies have explored the use of benzamide derivatives in imaging, particularly in detecting primary breast cancer and melanoma. These compounds have shown potential in visualizing tumors and aiding in early diagnosis (Caveliers et al., 2002), (Pyo et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

N-ethyl-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-15-14(17)11-6-5-7-12(10-11)18-13-8-3-4-9-16-13/h3-10H,2H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWVXYBZZBJOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-(pyridin-2-yloxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)

![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2626318.png)

![ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate](/img/structure/B2626320.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2626326.png)

![9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626327.png)

![4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2626333.png)